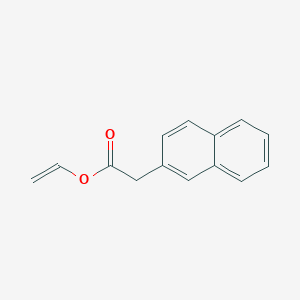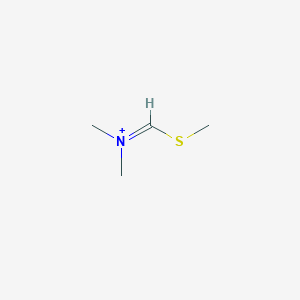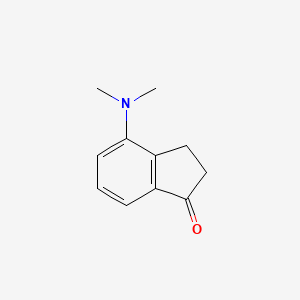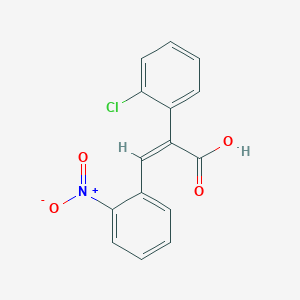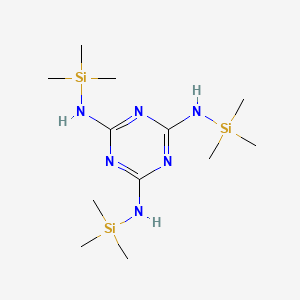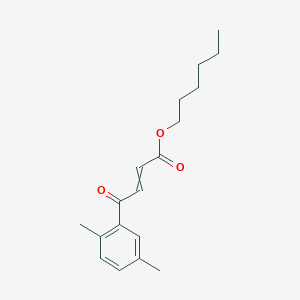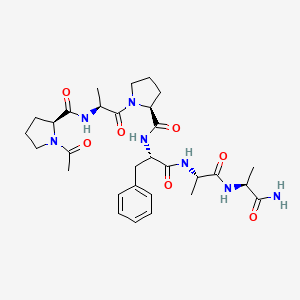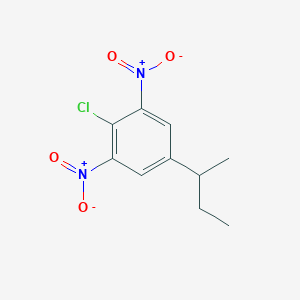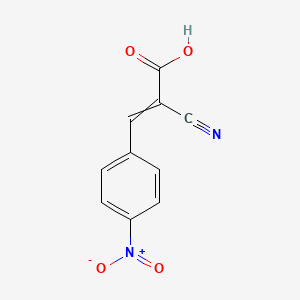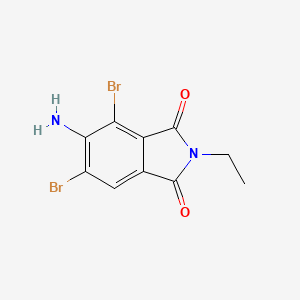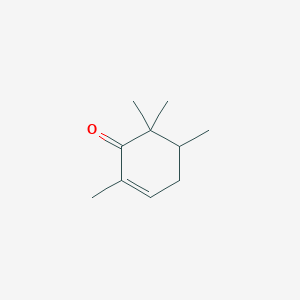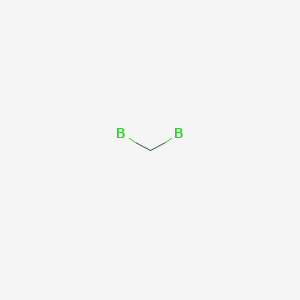
Diboryl-methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diboryl-methane is an organic compound that contains two boron atoms bonded to a single carbon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility. The presence of two boron atoms allows for multiple functionalizations, making it a valuable intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diboryl-methane can be synthesized through various methods. One common approach involves the reaction of diboron compounds with methylene sources. For example, the reaction of bis(pinacolato)diboron with methylene iodide in the presence of a base such as potassium tert-butoxide can yield this compound . Another method involves the homologation of this compound using enantiomerically pure lithium-stabilized carbenoids to produce 1,2- and 1,3-bis(boronic esters) with high enantio- and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diboryl-methane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cross-coupling reactions, which are valuable for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or sodium perborate to form boronic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron-containing compounds. These products are valuable intermediates in organic synthesis and can be further functionalized to create complex molecules.
Applications De Recherche Scientifique
Diboryl-methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are being explored for their potential use in biological systems, including as probes for studying enzyme mechanisms and as potential therapeutic agents.
Medicine: Research is ongoing to investigate the potential medicinal applications of this compound derivatives, particularly in the development of new drugs and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which diboryl-methane exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, including 1,2-metallate rearrangements and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diboryl-ethane: Similar to diboryl-methane but with an additional carbon atom, leading to different reactivity and applications.
Triboryl-methane: Contains three boron atoms bonded to a single carbon atom, offering even more functionalization possibilities.
Diboryl-propane: Another related compound with a longer carbon chain, used in different synthetic applications.
Uniqueness
This compound is unique due to its simplicity and the presence of two boron atoms, which provide a balance between reactivity and stability. This makes it an ideal intermediate for a wide range of synthetic applications, from small molecule synthesis to the development of advanced materials.
Propriétés
Numéro CAS |
59189-67-2 |
|---|---|
Formule moléculaire |
CH2B2 |
Poids moléculaire |
35.65 g/mol |
InChI |
InChI=1S/CH2B2/c2-1-3/h1H2 |
Clé InChI |
KMBLREODNSHFEV-UHFFFAOYSA-N |
SMILES canonique |
[B]C[B] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


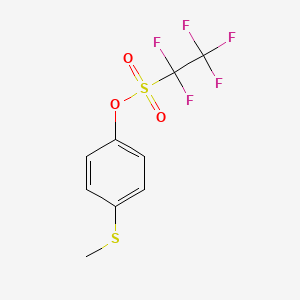
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
